5-(Chloromethyl)-3,5-dimethyloctane
CAS No.:
Cat. No.: VC18120557
Molecular Formula: C11H23Cl
Molecular Weight: 190.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23Cl |
|---|---|
| Molecular Weight | 190.75 g/mol |
| IUPAC Name | 5-(chloromethyl)-3,5-dimethyloctane |
| Standard InChI | InChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3 |
| Standard InChI Key | OFQCGLUSGSYHMK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)(CC(C)CC)CCl |
Introduction
Chemical Structure and Molecular Configuration
Molecular Architecture
5-(Chloromethyl)-3,5-dimethyloctane features a central octane backbone (C₈H₁₈) substituted with two methyl groups at the 3rd and 5th positions and a chloromethyl group (-CH₂Cl) at the 5th carbon. The branching pattern creates steric effects that influence its reactivity, particularly in nucleophilic substitution reactions. The chlorine atom, bonded to a methylene group, enhances electrophilicity, making the compound susceptible to displacement by nucleophiles.
Physicochemical Properties
While detailed experimental data on melting/boiling points and solubility remain limited in publicly available literature, computational models predict the following properties:
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Density: ~0.89–0.92 g/cm³ (typical for branched alkanes).
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Boiling Point: Estimated 180–200°C (dependent on isomer distribution).
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Polarity: Low, due to the hydrocarbon skeleton, but enhanced by the polar C-Cl bond.
Synthesis and Manufacturing
Chloromethylation of 3,5-Dimethyloctane
The primary synthesis route involves chloromethylation, where 3,5-dimethyloctane reacts with chloromethylating agents such as chloromethyl methyl ether (ClCH₂OCH₃) or dimethyl sulfate ((CH₃O)₂SO₂) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution (EAS) mechanisms, though aliphatic chloromethylation may involve radical intermediates.
Reaction Conditions:
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Temperature: 40–60°C.
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Solvent: Dichloromethane or tetrahydrofuran (THF).
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Catalyst: Lewis acids (e.g., AlCl₃) for EAS pathways.
Radical Chlorination
An alternative method employs radical chlorination of 3,5-dimethyloctane using chlorine gas (Cl₂) under UV light. This process follows a free-radical chain mechanism:
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Initiation: Cl₂ → 2Cl- (UV cleavage).
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Propagation:
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Cl- + C₈H₁₈ → C₈H₁₇- + HCl.
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C₈H₁₇- + Cl₂ → C₈H₁₇Cl + Cl- .
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Termination: Radical recombination.
Key Challenges:
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Regioselectivity: Competing formation of isomers (e.g., 4-chloro derivatives).
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Byproducts: Polychlorinated species requiring fractional distillation for purification.
Applications in Organic Synthesis and Industry
Building Block for Complex Molecules
The compound’s chloromethyl group serves as a versatile handle for constructing pharmaceuticals, agrochemicals, and polymers. Notable applications include:
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Nucleophilic Substitution (SN2): Reaction with hydroxide (OH⁻) yields 3,5-dimethyloctan-5-ol, a precursor to surfactants.
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Elimination Reactions: Treatment with strong bases (e.g., KOH) produces alkenes via dehydrohalogenation.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids forms biaryl structures.
Industrial Relevance
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Lubricant Additives: Derivatives improve viscosity indices in engine oils.
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Flame Retardants: Brominated analogs (e.g., 5-bromo-3,5-dimethyloctane) are used in plastics.
Comparative Analysis with Analogous Compounds
The reactivity and applications of 5-(Chloromethyl)-3,5-dimethyloctane are contextualized through comparisons with structurally related halogenated alkanes:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-2-methylpentane | C₆H₁₁Cl | Smaller carbon chain; limited steric hindrance enhances SN2 reactivity. |
| 2-Chloro-4-methylhexane | C₇H₁₃Cl | Asymmetric branching; variable regioselectivity in elimination reactions. |
| 1-Bromo-3,5-dimethyloctane | C₁₀H₂₁Br | Bromine’s superior leaving-group ability accelerates nucleophilic substitution. |
| 5-Bromo-3,5-dimethyloctane | C₁₀H₂₁Br | Structural isomerism alters thermal stability and reaction pathways. |
Critical Insights:
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Halogen Identity: Bromine’s polarizability (vs. chlorine) lowers activation energy in substitution reactions.
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Branching Effects: Increased steric bulk at reactive sites slows SN2 mechanisms but favors elimination.
Future Directions and Research Opportunities
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Green Synthesis: Developing catalytic systems to minimize byproduct formation.
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Computational Modeling: DFT studies to predict regioselectivity in radical chlorination.
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Biological Applications: Exploring antimicrobial derivatives via functional group interconversion.
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